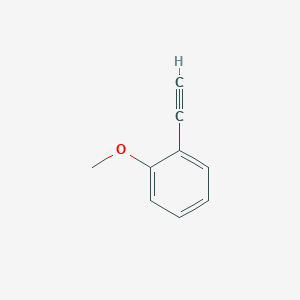

1-Ethynyl-2-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOVULIWACVAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311854 | |

| Record name | 1-Ethynyl-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-91-9 | |

| Record name | 1-Ethynyl-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Alternative Synthetic Routes for 2-Ethynylanisole

Abstract

2-Ethynylanisole is a valuable arylethyne building block, finding extensive application in the synthesis of pharmaceuticals, functional organic materials, and complex molecular architectures. Its utility stems from the versatile reactivity of the terminal alkyne moiety, which allows for a wide array of chemical transformations. This technical guide provides an in-depth analysis of the principal synthetic routes to 2-ethynylanisole, designed to equip researchers with the knowledge to select the most appropriate method for their specific application. We will dissect three core strategies: the well-established Sonogashira cross-coupling, and two powerful aldehyde-to-alkyne transformations—the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. The discussion emphasizes mechanistic understanding, practical execution through detailed protocols, and a comparative analysis of each route's advantages and limitations, including yield, scalability, and substrate compatibility.

Introduction: The Strategic Importance of 2-Ethynylanisole

2-Ethynylanisole, with the chemical structure C₉H₈O, is an aromatic compound featuring a terminal alkyne group ortho to a methoxy substituent.[1] This specific arrangement of functional groups makes it a highly sought-after intermediate in organic synthesis. The terminal alkyne is a gateway to a multitude of reactions, including click chemistry, further cross-coupling reactions, and hydrations, while the methoxy group can influence the electronic properties of the aromatic ring and participate in directing metallation or undergoing ether cleavage to reveal a phenol. Its derivatives are integral to the synthesis of complex molecules, including 7-azaindoles with antimicrobial activity and various π-conjugated polymers.[2][3] Given its importance, the efficient and reliable synthesis of 2-ethynylanisole is a critical consideration for any research program that utilizes it. This guide aims to provide a comprehensive overview of the most effective and commonly employed synthetic strategies.

Retrosynthetic Analysis: Strategic Disconnections

A retrosynthetic approach to 2-ethynylanisole reveals several logical bond disconnections that form the basis of the most common synthetic strategies. The primary disconnection is at the C(sp²)-C(sp) bond, directly suggesting a cross-coupling reaction, most notably the Sonogashira coupling. An alternative approach involves disconnecting the C(sp)-H bond and transforming the C(sp) carbon, which points towards methods that construct the alkyne from a one-carbon precursor, such as an aldehyde.

Caption: Retrosynthetic analysis of 2-ethynylanisole.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is arguably the most powerful and widely used method for forming C(sp²)-C(sp) bonds.[4][5] It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7]

Mechanistic Overview

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

-

Palladium Cycle :

-

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-iodoanisole) to form a Pd(II) complex.

-

Transmetalation : The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the product (2-ethynylanisole) and regenerate the Pd(0) catalyst.

-

-

Copper Cycle :

-

The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step.

-

Caption: The catalytic cycles of the Sonogashira reaction.

Starting Material: 2-Iodoanisole vs. 2-Bromoanisole

The choice of the aryl halide is critical. The reactivity order for the oxidative addition step is I > Br > Cl > F.[5]

-

2-Iodoanisole : Highly reactive, allowing for milder reaction conditions (often room temperature) and lower catalyst loadings. It is the preferred substrate for achieving high yields.

-

2-Bromoanisole : Less reactive than the iodide, typically requiring higher temperatures, longer reaction times, and potentially more specialized, electron-rich phosphine ligands to achieve efficient coupling.[5] However, bromoarenes are often more commercially available and less expensive than their iodo counterparts.

Detailed Experimental Protocol (from 2-Iodoanisole)

This protocol utilizes trimethylsilylacetylene (TMSA) as a stable and easy-to-handle acetylene surrogate. The TMS group is then removed in a subsequent step.[2][8]

Step 1: Sonogashira Coupling of 2-Iodoanisole with TMSA

-

Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagents : Add degassed triethylamine (TEA, 2.0 eq) and THF (approx. 0.2 M concentration relative to the aryl halide).

-

Addition of Alkyne : Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Reaction : Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup : Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and salts. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)anisole.

Step 2: Deprotection of the TMS Group

-

Setup : Dissolve the purified silyl-protected alkyne from Step 1 in a mixture of THF and methanol (3:1 v/v).

-

Reagent : Add potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction : Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Workup : Quench the reaction with water and extract with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification : The resulting 2-ethynylanisole is often of high purity, but can be further purified by column chromatography if necessary.

Data Summary: Sonogashira Reaction Parameters

| Parameter | Condition | Rationale / Impact on Yield |

| Aryl Halide | 2-Iodoanisole | Higher reactivity, milder conditions, generally higher yields. |

| 2-Bromoanisole | Requires higher temperatures, potentially lower yields. | |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, reliable catalysts for this transformation.[5] |

| Co-catalyst | CuI | Essential for the formation of the copper acetylide, increasing reaction rate.[9] |

| Base | Triethylamine, Diisopropylamine | Acts as both a base and a solvent; scavenges HX produced.[4] |

| Solvent | THF, DMF, Acetonitrile | Aprotic solvents are standard; must be degassed to prevent catalyst oxidation. |

| Temperature | Room Temp to 80 °C | Dependent on the reactivity of the aryl halide. |

Advantages and Limitations

-

Advantages : High yields, excellent functional group tolerance, mild reaction conditions (especially with iodides), and a well-understood mechanism.

-

Limitations : Potential for alkyne homocoupling (Glaser coupling) as a side reaction, especially in the presence of oxygen.[4] The cost and sensitivity of palladium catalysts can be a concern for large-scale synthesis.

Aldehyde-Based Approaches: Building the Alkyne

An alternative strategy is to construct the alkyne functionality from a C1 synthon, typically starting from 2-methoxybenzaldehyde. These methods are particularly useful when the corresponding aryl halide is unavailable or expensive.

The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step sequence that transforms an aldehyde into a terminal alkyne via a 1,1-dibromoalkene intermediate.[10]

-

Ylide Formation : Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to generate the dibromomethylenetriphenylphosphorane ylide.[11]

-

Wittig Reaction : The ylide reacts with the aldehyde (2-methoxybenzaldehyde) in a Wittig-type reaction to form the 1,1-dibromoalkene.[10]

-

Rearrangement : The isolated dibromoalkene is treated with a strong base (typically two equivalents of n-butyllithium). The first equivalent causes elimination of HBr to form a bromoalkyne. The second equivalent performs a lithium-halogen exchange, followed by quenching with water to yield the terminal alkyne. This final step is an example of the Fritsch–Buttenberg–Wiechell rearrangement.[10]

Caption: Workflow of the Corey-Fuchs reaction.

Step 1: Synthesis of 1-(1,1-Dibromoethenyl)-2-methoxybenzene

-

Setup : In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (4.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

-

Reagent Addition : Add carbon tetrabromide (2.0 eq) portion-wise, keeping the temperature below 20 °C. The solution should turn deep red/brown.

-

Aldehyde Addition : Add a solution of 2-methoxybenzaldehyde (1.0 eq) in DCM dropwise.

-

Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Workup : Quench the reaction by adding pentane or hexane to precipitate triphenylphosphine oxide. Filter the mixture and concentrate the filtrate.

-

Purification : Purify the crude product by column chromatography (silica gel, hexanes) to isolate the dibromoalkene.

Step 2: Conversion to 2-Ethynylanisole

-

Setup : Dissolve the purified dibromoalkene (1.0 eq) in anhydrous THF in a flame-dried flask under argon and cool to -78 °C.

-

Base Addition : Add n-butyllithium (2.1 eq, typically 2.5 M in hexanes) dropwise via syringe. The solution will typically change color.

-

Reaction : Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

-

Workup : Cautiously quench the reaction at 0 °C with saturated aqueous NH₄Cl solution. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification : Purify by column chromatography to yield 2-ethynylanisole.

-

Advantages : A reliable and high-yielding method for converting aldehydes to alkynes.[12] The intermediate dibromoalkene is stable and can be isolated.[13]

-

Limitations : Requires stoichiometric amounts of triphenylphosphine, leading to large quantities of triphenylphosphine oxide byproduct, which can complicate purification. The use of pyrophoric n-butyllithium at low temperatures requires careful handling.

The Seyferth-Gilbert Homologation

This reaction provides a more direct, one-pot conversion of an aldehyde to a terminal alkyne using a diazophosphonate reagent.[14][15] The most common and user-friendly variant is the Bestmann-Ohira modification, which generates the active reagent in situ.[16][17]

The Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) is deacylated by a base (e.g., K₂CO₃ in methanol) to generate the active dimethyl (diazomethyl)phosphonate anion.[18] This anion adds to the aldehyde, leading to a cyclization-elimination cascade that expels nitrogen gas and dimethyl phosphate to form the alkyne.[19] This method avoids the strong, non-nucleophilic bases required for the Corey-Fuchs reaction.[14]

-

Setup : In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous methanol under an inert atmosphere.

-

Reagent Addition : Add a solution of the Bestmann-Ohira reagent (1.2 eq) in methanol dropwise at 0 °C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours. Vigorous gas evolution (N₂) is typically observed.

-

Workup : Once the reaction is complete (monitored by TLC), dilute with water and extract with diethyl ether.

-

Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to afford 2-ethynylanisole.

-

Advantages : Milder, often one-pot conditions compared to the Corey-Fuchs reaction.[16] It is tolerant of a wider range of functional groups and avoids pyrophoric reagents.[20]

-

Limitations : The Bestmann-Ohira reagent can be expensive and is a diazo compound, which requires careful handling. The reaction can sometimes be slow.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, required scale, and laboratory capabilities.

| Feature | Sonogashira Coupling | Corey-Fuchs Reaction | Seyferth-Gilbert Homologation |

| Starting Material | 2-Iodo/Bromoanisole | 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde |

| Key Reagents | Pd catalyst, CuI, Base | PPh₃, CBr₄, n-BuLi | Bestmann-Ohira reagent, K₂CO₃ |

| Number of Steps | 1 or 2 (if using TMSA) | 2 | 1 (one-pot) |

| Typical Yield | High (80-95%) | Good to High (70-90%) | Good to High (70-90%) |

| Scalability | Good, but catalyst cost can be a factor. | Moderate; byproduct removal is challenging. | Good; reagent cost can be a factor. |

| Safety Concerns | Air-sensitive catalysts. | Pyrophoric n-BuLi, low temperatures. | Diazo reagent handling. |

| Ideal Use Case | When 2-iodoanisole is readily available. | Robust, well-established aldehyde conversion. | For base-sensitive substrates or one-pot preference. |

Conclusion and Future Outlook

The synthesis of 2-ethynylanisole can be effectively achieved through several robust and well-documented methodologies. The Sonogashira coupling remains the premier choice when starting from an aryl halide, offering high yields under mild conditions. For syntheses commencing from 2-methoxybenzaldehyde, both the Corey-Fuchs reaction and the Seyferth-Gilbert homologation are excellent alternatives, with the latter offering milder conditions and operational simplicity.

Emerging methods, such as decarboxylative alkynylation, which use carboxylic acids as starting materials, may offer more sustainable and economical routes in the future by avoiding halide or aldehyde precursors.[21][22][23] As catalysis and synthetic methodology continue to advance, the accessibility of crucial building blocks like 2-ethynylanisole will undoubtedly improve, further enabling innovation in drug discovery and materials science.

References

- 1. 2-Ethynylanisole 97 767-91-9 [sigmaaldrich.com]

- 2. 2-Ethynylanisole 97 767-91-9 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Corey-Fuchs Reaction [organic-chemistry.org]

- 13. synarchive.com [synarchive.com]

- 14. grokipedia.com [grokipedia.com]

- 15. synarchive.com [synarchive.com]

- 16. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 19. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Decarboxylative Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

Introduction: The Structural Significance of 1-Ethynyl-2-methoxybenzene

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethynyl-2-methoxybenzene

This compound, also known as 2-ethynylanisole, is a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring a terminal alkyne and a methoxy group on an aromatic ring in an ortho configuration, provides a versatile scaffold for constructing more complex molecules through reactions like Sonogashira coupling, click chemistry, and various cyclization strategies.[1][2] The precise arrangement of these functional groups dictates the molecule's reactivity, electronic properties, and ultimately, its utility in drug development and materials science.

A thorough and unambiguous characterization of this compound is paramount to ensure purity, confirm identity, and understand its chemical behavior. This guide provides an in-depth analysis of this compound using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond simple data reporting to explore the causal links between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound (C₉H₈O), both ¹H and ¹³C NMR are indispensable.[3]

Expertise & Experience: Choosing the Right Experimental Conditions

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic compounds and its relatively inert nature. The deuterium lock signal ensures field stability, while its single residual proton peak (at ~7.26 ppm) is easily identified and does not interfere with the analyte's signals. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) because it is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp singlet that does not overlap with most organic proton or carbon signals.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

-

Homogenization: Cap the tube and gently invert it several times to ensure the solution is homogeneous.

-

Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.[4]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule.

-

Aromatic Region (δ 6.8-7.5 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern. This results in a complex series of multiplets in this region.[5][6] The electron-donating methoxy group will slightly shield the ortho and para protons, while the ethynyl group has a more complex anisotropic effect.

-

Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group (-OCH₃) are equivalent and are not coupled to any other protons. They will appear as a sharp, distinct singlet.[4][7]

-

Alkynyl Proton (δ ~3.3 ppm): The terminal alkyne proton (≡C-H) is uniquely shielded by the cylindrical π-electron cloud of the triple bond, causing it to resonate at a characteristically upfield position compared to aromatic or vinylic protons.[8][9] This signal will appear as a singlet.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.

-

Aromatic Region (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon atom bonded to the methoxy group (C-O) will be the most downfield-shifted due to the deshielding effect of the oxygen atom.[10][11] The carbon atom bonded to the ethynyl group (C-C≡) will also be clearly identifiable.

-

Alkynyl Carbons (δ 75-90 ppm): The two sp-hybridized carbons of the alkyne group resonate in this characteristic window.[5] The internal carbon (C-C≡CH) typically appears slightly more downfield than the terminal carbon (C≡CH).

-

Methoxy Carbon (δ ~56 ppm): The sp³-hybridized carbon of the methoxy group (-OCH₃) will appear as a single peak in the upfield region.[4][7]

Data Summary: NMR Spectroscopy

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Characteristics |

| Aromatic CH | 6.8 - 7.5 | 110 - 135 | Complex multiplet pattern |

| C-OCH₃ | - | ~159 | Quaternary, downfield shift |

| C-C≡CH | - | ~112 | Quaternary |

| ≡C-H | ~3.3 | ~82 | Singlet, shielded proton |

| C≡C-H | - | ~78 | |

| -OCH₃ | ~3.9 | ~56 | Sharp singlet, integration of 3H |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is the preferred method for liquid samples as it requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16 to 32 scans to obtain a high signal-to-noise ratio spectrum, typically in the range of 4000-600 cm⁻¹.

Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions corresponding to its characteristic functional groups.

-

≡C-H Stretch (sharp, strong, ~3300 cm⁻¹): This is a highly diagnostic peak for a terminal alkyne. Its sharpness and position are unambiguous.[12]

-

Aromatic C-H Stretch (>3000 cm⁻¹): A series of weaker absorptions are expected just above 3000 cm⁻¹, characteristic of C(sp²)-H bonds.[6]

-

Aliphatic C-H Stretch (<3000 cm⁻¹): Absorptions for the methoxy group's C(sp³)-H bonds will appear just below 3000 cm⁻¹.

-

C≡C Stretch (weak-medium, ~2110 cm⁻¹): The alkyne triple bond stretch is often weak, but its position in a relatively clear part of the spectrum makes it identifiable.[12]

-

Aromatic C=C Stretches (~1600-1450 cm⁻¹): A series of sharp peaks in this region are characteristic of the benzene ring vibrations.[6]

-

Asymmetric C-O-C Stretch (strong, ~1250 cm⁻¹): The aryl-alkyl ether linkage produces a very strong and prominent absorption band.[12][13]

-

Ortho-Substitution C-H Bend (strong, ~750 cm⁻¹): A strong out-of-plane (oop) C-H bending vibration in the 770-735 cm⁻¹ range is highly indicative of an ortho-disubstituted benzene ring.[14]

Data Summary: IR Spectroscopy

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C≡C Stretch | ~2110 | Weak to Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Ortho C-H Bend (oop) | ~750 | Strong |

functional_groups [ label="{Key Functional Groups|

- Terminal Alkyne (C≡C-H)\l|

- Aryl Ether (Ar-O-CH₃)\l|

- Ortho-Substituted Ring\l}" ];

spectral_peaks [ label="{Characteristic IR Peaks (cm⁻¹)|

- ≡C-H Stretch (~3300)\l

- C≡C Stretch (~2110)\l|

- C-O-C Stretch (~1250)\l|

- Ortho C-H Bend (~750)\l}" ];

molecule -> functional_groups [label=" contains"]; functional_groups -> spectral_peaks [label=" give rise to"]; } Relating molecular structure to IR peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly sensitive to conjugated π-systems, which act as chromophores.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent. Spectroscopic grade ethanol or hexane are excellent choices.

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. A concentration in the micromolar (µM) range is typical.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.

-

Sample Analysis: Replace the solvent with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Spectral Interpretation

The UV-Vis spectrum is a direct consequence of the molecule's conjugated system. The benzene ring, substituted with an electron-donating methoxy group and conjugated with the π-system of the alkyne, will exhibit characteristic absorptions.

-

π → π Transitions:* The spectrum will show strong absorption bands corresponding to π → π* electronic transitions within the aromatic system. Compared to unsubstituted benzene (λₘₐₓ ≈ 255 nm), the absorption maxima for this compound will be shifted to longer wavelengths (a bathochromic or "red" shift).[15] This is due to the extension of the conjugated system by the ethynyl group and the auxochromic effect of the methoxy group, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). One can expect to see a primary absorption band likely in the 270-290 nm range.

Data Summary: UV-Vis Spectroscopy

| Transition Type | Expected λₘₐₓ (nm) | Structural Origin |

| π → π* | ~270 - 290 | Conjugated system of the substituted benzene ring and alkyne group |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound and can provide structural clues through analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically a dilute solution in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Spectral Interpretation

-

Molecular Ion Peak (M⁺•): The most crucial piece of information is the molecular ion peak. For this compound (C₉H₈O), the exact mass is 132.0575 g/mol .[3] Therefore, the mass spectrum should show a prominent peak at m/z = 132 .[3] This peak confirms the molecular formula.

-

Fragmentation Pattern: The high energy of EI causes the molecular ion to fragment in predictable ways. Key fragmentations for 2-ethynylanisole would likely include:

-

Loss of a methyl radical (•CH₃): A peak at m/z = 117 (132 - 15) from the cleavage of the methoxy group. This is often a very common fragmentation pathway for anisole derivatives.

-

Loss of formaldehyde (CH₂O): A peak at m/z = 102 (132 - 30) can occur through rearrangement and loss from the methoxy group.

-

Loss of CO: Subsequent fragmentation of the m/z = 117 ion could involve the loss of carbon monoxide, leading to a peak at m/z = 89 (117 - 28).

-

Data Summary: Mass Spectrometry

| m/z Value | Proposed Fragment | Significance |

| 132 | [C₉H₈O]⁺• | Molecular Ion (M⁺•) |

| 117 | [M - CH₃]⁺ | Loss of a methyl radical |

| 102 | [M - CH₂O]⁺ | Loss of formaldehyde |

| 89 | [M - CH₃ - CO]⁺ | Subsequent loss of CO |

Conclusion

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy elucidates the electronic nature of the conjugated system, and Mass Spectrometry provides definitive proof of the molecular weight and formula. By following the robust protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

- 1. This compound | 767-91-9 [chemicalbook.com]

- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C9H8O | CID 582912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alkynes | OpenOChem Learn [learn.openochem.org]

- 10. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 11. fiveable.me [fiveable.me]

- 12. FTIR [terpconnect.umd.edu]

- 13. mdpi.com [mdpi.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methoxyphenylacetylene

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-methoxyphenylacetylene (also known as 2-ethynylanisole). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through detailed spectral interpretation, proven experimental protocols, and an exploration of the underlying principles governing its unique spectral features.

Introduction: The Power of NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within a molecule. This information, including chemical shifts, spin-spin coupling, and signal integration, allows for the unambiguous assignment of a molecule's constitution and stereochemistry. For a molecule such as 2-methoxyphenylacetylene, with its distinct aromatic, alkyne, and methoxy functionalities, NMR spectroscopy offers a powerful lens through which to understand its electronic and spatial characteristics.

Molecular Structure and Numbering

To facilitate a clear discussion of the NMR data, the atomic numbering scheme for 2-methoxyphenylacetylene is presented below. This numbering will be used consistently throughout this guide for all spectral assignments.

Figure 1: Molecular structure and atom numbering of 2-methoxyphenylacetylene.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 2-methoxyphenylacetylene provides a wealth of information regarding the electronic environment of the protons in the molecule. The spectrum was recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.[1][2]

Table 1: ¹H NMR Data for 2-Methoxyphenylacetylene in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.49 | dd | 7.7, 1.8 | 1H | H6 |

| 7.31 | ddd | 8.3, 7.5, 1.8 | 1H | H4 |

| 6.94 | td | 7.5, 1.0 | 1H | H5 |

| 6.89 | d | 8.3 | 1H | H3 |

| 3.90 | s | - | 3H | OCH₃ (H9) |

| 3.32 | s | - | 1H | C≡CH (H8) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

Causality Behind the Chemical Shifts and Coupling Patterns:

-

Aromatic Protons (H3, H4, H5, H6): The signals for the aromatic protons appear in the downfield region (6.8-7.5 ppm), which is characteristic for protons attached to a benzene ring.[4][5] The specific chemical shifts are influenced by the electronic effects of the methoxy (-OCH₃) and acetylene (-C≡CH) substituents. The methoxy group is an electron-donating group through resonance, which tends to shield the ortho and para protons, shifting them to a higher field (lower ppm). Conversely, the acetylene group is weakly electron-withdrawing, which deshields the protons on the aromatic ring. The interplay of these effects results in the observed complex pattern.

-

H6 (7.49 ppm): This proton is ortho to the electron-withdrawing acetylene group, leading to its downfield shift. It appears as a doublet of doublets (dd) due to coupling with H5 (ortho coupling, J ≈ 7.7 Hz) and a smaller coupling to H4 (meta coupling, J ≈ 1.8 Hz).

-

H4 (7.31 ppm): This proton is meta to the acetylene group and para to the methoxy group. It experiences deshielding from the acetylene group and shielding from the methoxy group. Its multiplicity as a doublet of doublet of doublets (ddd) arises from coupling to H3 (ortho, J ≈ 8.3 Hz), H5 (ortho, J ≈ 7.5 Hz), and H6 (meta, J ≈ 1.8 Hz).

-

H5 (6.94 ppm): This proton is meta to both the methoxy and acetylene groups. It appears as a triplet of doublets (td) due to coupling with H4 and H6 (both ortho, J ≈ 7.5 Hz) and a smaller coupling to H3 (meta, J ≈ 1.0 Hz).

-

H3 (6.89 ppm): This proton is ortho to the electron-donating methoxy group, resulting in significant shielding and an upfield shift. It appears as a doublet (d) due to coupling with the adjacent H4 (ortho, J ≈ 8.3 Hz).

-

-

Methoxy Protons (H9, 3.90 ppm): The three protons of the methoxy group are chemically equivalent and therefore appear as a sharp singlet. Their chemical shift around 3.90 ppm is characteristic of methyl protons attached to an oxygen atom on an aromatic ring.

-

Acetylenic Proton (H8, 3.32 ppm): The terminal acetylenic proton is a singlet as there are no adjacent protons to couple with. Its chemical shift at 3.32 ppm is influenced by the magnetic anisotropy of the triple bond.[6]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Table 2: ¹³C NMR Data for 2-Methoxyphenylacetylene in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 160.3 | C2 |

| 134.1 | C6 |

| 130.4 | C4 |

| 120.6 | C5 |

| 111.4 | C1 |

| 110.7 | C3 |

| 82.5 | C≡CH (C7) |

| 80.0 | C≡CH (C8) |

| 55.9 | OCH₃ (C9) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

Rationale for Carbon Chemical Shifts:

-

Aromatic Carbons (C1-C6): The aromatic carbons resonate in the typical range of 110-160 ppm.[4][7]

-

C2 (160.3 ppm): This carbon is directly attached to the electronegative oxygen atom of the methoxy group, causing a significant downfield shift.

-

C1 (111.4 ppm): This is the ipso-carbon attached to the acetylene substituent.

-

C6, C4, C5, C3: The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the two substituents.

-

-

Acetylenic Carbons (C7, C8): The sp-hybridized carbons of the alkyne group appear in the range of 80-83 ppm. The carbon attached to the aromatic ring (C7) is slightly downfield compared to the terminal carbon (C8).

-

Methoxy Carbon (C9): The carbon of the methoxy group (C9) resonates at 55.9 ppm, a characteristic value for a methyl group attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a field-proven, step-by-step methodology for preparing and analyzing a sample of 2-methoxyphenylacetylene.

I. Sample Preparation: A Foundation for Quality Data

-

Material: Weigh approximately 10-20 mg of 2-methoxyphenylacetylene for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2] The purity of the sample is critical; impurities will introduce extraneous signals and complicate spectral analysis.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice for 2-methoxyphenylacetylene due to its good dissolving power for many organic compounds and its relatively simple residual solvent signal.[1] Use approximately 0.6-0.7 mL of the deuterated solvent.

-

Dissolution and Transfer: Add the deuterated solvent to the vial containing the sample and gently agitate until the solid is completely dissolved. Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): While the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H) can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a more accurate chemical shift calibration (δ = 0.00 ppm).[1]

-

Filtration (If Necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in the Pasteur pipette during transfer to the NMR tube to prevent shimming issues.[8]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Figure 2: A streamlined workflow for NMR sample preparation and data acquisition.

II. NMR Spectrometer Operation: A Guide to Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The deuterium signal from the CDCl₃ solvent is used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp, well-resolved spectral lines.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm for organic molecules).

-

Use a standard pulse sequence (e.g., a simple 90° pulse).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

-

¹³C NMR Acquisition:

-

Due to the low natural abundance of ¹³C, more scans are required.

-

Use a proton-decoupled pulse sequence to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.

-

A larger number of scans (e.g., 128 or more) will be necessary to obtain a spectrum with adequate signal-to-noise.

-

-

Data Processing: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier Transform (FT). Subsequent processing steps include phase correction and baseline correction to produce the final, interpretable spectrum.

Advanced Structural Confirmation: 2D NMR Techniques

For unambiguous assignment of all proton and carbon signals, especially in more complex molecules, two-dimensional (2D) NMR experiments are invaluable.[9][10]

-

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically through 2-3 bonds). For 2-methoxyphenylacetylene, COSY would show cross-peaks connecting the coupled aromatic protons (e.g., H3 with H4, H4 with H5, H5 with H6).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would show cross-peaks connecting each proton to the carbon it is attached to (e.g., H3 to C3, H9 to C9).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For example, HMBC would show correlations from the methoxy protons (H9) to the aromatic carbon C2, and from the acetylenic proton (H8) to C1 and C7.

Figure 3: Key 2D NMR correlations for the structural assignment of 2-methoxyphenylacetylene.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR data for 2-methoxyphenylacetylene. Through detailed spectral analysis, the rationale behind the observed chemical shifts and coupling constants has been elucidated, offering valuable insights into the electronic and structural properties of the molecule. The provided experimental protocols offer a robust framework for obtaining high-quality NMR data, ensuring reproducibility and accuracy in research and development settings. The integration of 1D and 2D NMR techniques, as outlined, provides a powerful and self-validating system for the complete structural characterization of this and other small organic molecules.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sites.bu.edu [sites.bu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Mass Spectrometry Analysis of 1-Ethynyl-2-methoxybenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-Ethynyl-2-methoxybenzene (also known as 2-ethynylanisole), a key aromatic intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles, experimental protocols, and data interpretation associated with the gas chromatography-mass spectrometry (GC-MS) of this volatile organic compound. A detailed examination of its electron ionization (EI) fragmentation pattern is presented, supported by established principles of mass spectrometry for aromatic and methoxy-substituted compounds.

Introduction: The Significance of this compound

This compound (C₉H₈O, Molecular Weight: 132.16 g/mol ) is a versatile building block in organic chemistry, finding applications in the synthesis of pharmaceuticals, functional materials, and complex molecular architectures.[1] Its unique structure, featuring a reactive terminal alkyne and a methoxy-substituted aromatic ring, allows for a wide range of chemical transformations. Accurate and reliable analytical methods are paramount for its characterization, purity assessment, and reaction monitoring. Mass spectrometry, particularly when coupled with gas chromatography, stands as a powerful tool for the definitive identification and structural elucidation of this compound.

This guide will focus on the most common and informative mass spectrometric technique for volatile, thermally stable organic molecules: Electron Ionization (EI) coupled with GC-MS. We will explore the fundamental principles of EI-MS, provide a detailed, field-proven protocol for the analysis of this compound, and delve into the intricate details of its expected fragmentation pattern.

Physicochemical Properties

A thorough understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C₉H₈O | |

| Molecular Weight | 132.16 g/mol | |

| Boiling Point | 197 °C (lit.) | |

| Density | 1.022 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5720 (lit.) |

The volatility and thermal stability of this compound make it an ideal candidate for GC-MS analysis.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a robust method for the analysis of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the experimental design.

Sample Preparation

Objective: To prepare a dilute, homogenous solution of the analyte suitable for injection into the GC-MS system.

Protocol:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a clean volumetric flask. This creates a stock solution of approximately 1 mg/mL.

-

Perform a serial dilution to obtain a final working concentration of approximately 10 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.

Expertise & Experience: The choice of solvent is critical. It must be volatile enough to not interfere with the analyte's peak and should not react with the analyte. Dichloromethane and ethyl acetate are excellent choices due to their volatility and inertness towards this compound.

GC-MS Instrumentation and Parameters

Objective: To achieve optimal chromatographic separation and subsequent mass spectrometric detection.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for aromatic compounds. |

| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |

| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. |

| Injection Volume | 1 µL | A standard volume for high-resolution capillary columns. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program designed to elute the analyte in a reasonable time with good peak shape. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source | Electron Ionization (EI) | The standard, robust ionization technique for volatile organics. |

| Ionization Energy | 70 eV | The industry standard for EI, ensuring reproducible fragmentation and allowing for library matching. |

| Source Temperature | 230 °C | An optimal temperature to maintain ionization efficiency and prevent thermal degradation. |

| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission. |

| Mass Scan Range | m/z 40-300 | A range that encompasses the molecular ion and all significant fragment ions. |

Trustworthiness: This self-validating system ensures that any deviation from the expected retention time or mass spectrum would immediately indicate a problem with the sample, injection, or instrument, prompting further investigation.

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

Data Interpretation: The Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is predicted to exhibit a prominent molecular ion peak and a series of characteristic fragment ions that provide a structural fingerprint of the molecule.

Predicted Mass Spectrum

| m/z | Proposed Ion | Relative Intensity |

| 132 | [M]⁺• (C₉H₈O)⁺• | High (Base Peak) |

| 117 | [M - CH₃]⁺ | Moderate to High |

| 104 | [M - CO]⁺• or [M - C₂H₄]⁺• | Low |

| 102 | [M - CH₂O]⁺• | Moderate |

| 91 | [C₇H₇]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | Low to Moderate |

| 51 | [C₄H₃]⁺ | Low |

Expertise & Experience: The stability of the aromatic ring generally leads to an abundant molecular ion in the EI spectra of such compounds. This is a key diagnostic feature.

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion (m/z 132) is driven by the stability of the resulting ions and neutral losses.

-

Formation of the Molecular Ion (m/z 132): The initial event is the removal of an electron from the molecule by the 70 eV electron beam, forming the molecular ion radical cation, [C₉H₈O]⁺•.

-

Loss of a Methyl Radical (m/z 117): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group. This results in a stable, even-electron cation at m/z 117. The ortho position of the ethynyl group may influence the stability of this ion.

-

Loss of Formaldehyde (m/z 102): Anisoles are known to undergo rearrangement and eliminate a neutral molecule of formaldehyde (CH₂O).[2] This pathway leads to the formation of an ion at m/z 102.

-

Formation of the Tropylium Ion (m/z 91): The ion at m/z 117 can subsequently lose a molecule of carbon monoxide (CO) to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.

-

Formation of the Phenyl Cation (m/z 77): The molecular ion can also lose the ethynyl and methoxy groups in a concerted or stepwise manner to yield the phenyl cation ([C₆H₅]⁺) at m/z 77.

-

Further Fragmentation (m/z 51): The phenyl cation can further fragment by losing a molecule of acetylene (C₂H₂) to produce an ion at m/z 51, corresponding to [C₄H₃]⁺.[3]

Fragmentation Pathway Diagram

Caption: Proposed EI fragmentation pathway of this compound.

Conclusion

The mass spectrometry analysis of this compound by GC-MS with electron ionization provides a wealth of structural information. The characteristic molecular ion at m/z 132 and the predictable fragmentation pattern, including the loss of a methyl radical to form the ion at m/z 117 and the subsequent loss of carbon monoxide to yield the tropylium ion at m/z 91, serve as a reliable fingerprint for its identification. The detailed protocol and data interpretation guide presented here offer a robust framework for the accurate and confident analysis of this important synthetic intermediate. This comprehensive approach, grounded in established scientific principles, empowers researchers to effectively characterize this compound in various applications, from quality control to novel compound discovery.

References

Introduction: The Strategic Importance of 2-Ethynylanisole in Modern Synthesis

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Ethynylanisole

For Researchers, Scientists, and Drug Development Professionals

2-Ethynylanisole, also known as 1-ethynyl-2-methoxybenzene, is a versatile aromatic alkyne that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its structure, featuring a terminal alkyne and a methoxy-substituted phenyl ring, provides a unique combination of reactivity and structural control. The terminal alkyne is a gateway to a vast array of chemical transformations, most notably carbon-carbon bond-forming reactions like Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").[1][2] The methoxy group, an ortho-para directing electron-donating group, influences the electronic properties of the aromatic ring and can participate in key binding interactions within biological targets. This guide offers a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-ethynylanisole, details its synthesis and reactivity, and explores its applications as a strategic component in the development of complex molecules and pharmaceutical agents.

Section 1: Compound Identification and Core Properties

Accurate identification is paramount in research and development. 2-Ethynylanisole is uniquely defined by the following identifiers and fundamental properties.

| Property | Value | Reference(s) |

| Chemical Name | 2-Ethynylanisole | [3] |

| Synonym(s) | This compound | [4] |

| CAS Number | 767-91-9 | [4] |

| Molecular Formula | C₉H₈O | [5] |

| Molecular Weight | 132.16 g/mol | [4] |

| Chemical Structure | ||

| SMILES: COc1ccccc1C#C | ||

| InChI: 1S/C9H8O/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7H,2H3 |

Section 2: Physicochemical Characteristics

The physical state and solubility of 2-ethynylanisole dictate its handling, storage, and reaction conditions. As a substituted aromatic compound, it exhibits solubility in a wide range of common organic solvents, a critical attribute for its use in synthesis.

| Physical Property | Value | Reference(s) |

| Appearance | Liquid | |

| Boiling Point | 197 °C (lit.) | [4] |

| Density | 1.022 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n₂₀/D) | 1.5720 (lit.) | [4] |

| Solubility | Insoluble in water; Soluble in chloroform, acetone, methanol. | [6] |

These properties are consistent with a small, relatively nonpolar aromatic molecule. The lack of significant hydrogen bonding capability contributes to its insolubility in water, while its organic nature ensures miscibility with common nonpolar and polar aprotic solvents.

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 2-ethynylanisole. The following sections describe the expected spectral characteristics based on its molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of 2-ethynylanisole is distinguished by several characteristic absorption bands that confirm its key functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| C≡C Stretch | ~2100 | Weak to Medium, Sharp | |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch | 1600 - 1450 (multiple bands) | Medium | |

| Anisole Moiety | C-O-C Stretch | ~1250 (asymmetric) | Strong |

| Alkyl C-H | C-H Stretch (in -OCH₃) | 2950 - 2850 | Medium |

The presence of a sharp peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne proton, while the weaker C≡C stretch at ~2100 cm⁻¹ confirms the triple bond.[7] Strong absorption near 1250 cm⁻¹ is characteristic of the aryl ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen environments within the molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for the acetylenic, aromatic, and methoxy protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetylenic H (≡C-H) | ~3.3 - 3.5 | Singlet (s) | 1H |

| Methoxy H's (-OCH₃) | ~3.9 | Singlet (s) | 3H |

| Aromatic H's | ~6.9 - 7.5 | Multiplets (m) | 4H |

The acetylenic proton appears as a sharp singlet. The four aromatic protons will appear as a complex series of multiplets due to ortho, meta, and para coupling. The methoxy protons will be a distinct singlet in the typical methoxy region.[8]

¹³C NMR: The carbon NMR spectrum provides complementary information, identifying each unique carbon atom.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Acetylenic Carbons (-C≡C-) | 75 - 85 |

| Aromatic Carbons | 110 - 160 |

The spectrum will display nine distinct signals: one for the methoxy carbon, two for the inequivalent acetylenic carbons, and six for the aromatic carbons (one ipso-carbon attached to the alkyne, one ipso-carbon attached to the methoxy group, and four C-H carbons).[9][10]

Mass Spectrometry (MS)

In mass spectrometry, 2-ethynylanisole will exhibit a clear molecular ion peak corresponding to its molecular weight.

-

Molecular Ion (M⁺): m/z = 132.0575

-

Key Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (·CH₃) from the methoxy group to give a fragment at m/z = 117, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z = 89. This pattern is characteristic of anisole derivatives.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of 2-ethynylanisole is rooted in the reactivity of its terminal alkyne. This functional group is a versatile handle for constructing more complex molecular architectures.

-

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is one of the most powerful methods for forming C(sp)-C(sp²) bonds. 2-Ethynylanisole readily couples with aryl or vinyl halides to produce disubstituted alkynes, which are common scaffolds in organic materials and pharmaceuticals.[11][12][13]

-

Click Chemistry: The terminal alkyne is a key partner in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.[1] This reaction's high efficiency and bioorthogonality make it invaluable for bioconjugation, drug delivery, and materials science.

-

Deprotonation and Nucleophilic Attack: The acetylenic proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., n-BuLi, NaH) to form a potent acetylide nucleophile. This anion can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to extend the carbon chain.

The ortho-methoxy group can exert steric and electronic effects, potentially influencing reaction rates and regioselectivity. It can also serve as a coordinating group for metal catalysts in certain transformations, directing reactivity.

Section 5: Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following sections outline the synthesis of 2-ethynylanisole and a representative application.

Synthesis of 2-Ethynylanisole via Sonogashira Coupling

A common and reliable method for preparing 2-ethynylanisole involves a two-step sequence starting from the commercially available 2-iodoanisole. The process first introduces a protected alkyne, which is subsequently deprotected to yield the terminal alkyne.

Step 1: Coupling of 2-Iodoanisole with Trimethylsilylacetylene

-

Rationale: The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. The Sonogashira reaction is employed to couple the protected alkyne to the aromatic ring.

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2-iodoanisole, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

-

Dissolve the solids in a suitable solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or toluene.

-

Add trimethylsilylacetylene dropwise to the stirred mixture at room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product, 2-((trimethylsilyl)ethynyl)anisole, by column chromatography.

-

Step 2: Deprotection to Yield 2-Ethynylanisole

-

Rationale: The silicon-carbon bond of the TMS group is labile under basic or fluoride-mediated conditions.

-

Procedure:

-

Dissolve the purified 2-((trimethylsilyl)ethynyl)anisole in a solvent such as methanol or THF.

-

Add a deprotecting agent. A mild base like potassium carbonate (K₂CO₃) in methanol is highly effective. Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure, add water, and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers, dry, and concentrate to yield 2-ethynylanisole, which can be further purified by distillation if necessary.

-

Caption: Synthetic workflow for 2-ethynylanisole from 2-iodoanisole.

Section 6: Relevance in Medicinal Chemistry and Drug Development

The terminal alkyne is a privileged functional group in modern medicinal chemistry, and 2-ethynylanisole is an excellent starting point for incorporating this moiety into drug candidates.[1]

-

Bioisosterism and Scaffolding: The linear, rigid nature of the alkyne makes it an effective bioisostere for other functional groups, such as phenyl rings or nitriles.[2] It can act as a nonpolar linker to orient pharmacophoric elements in a favorable geometry for binding to a receptor pocket.

-

Metabolic Stability: The introduction of an alkyne can block a potential site of metabolic oxidation. For example, replacing an oxidizable alkyl group with an alkyne can significantly improve a compound's pharmacokinetic profile.

-

Enzyme Inhibition: Alkynes can serve as "warheads" for the irreversible inhibition of enzymes, particularly those containing a cysteine residue in the active site. They are also found in numerous potent marketed drugs, including the antifungal agent terbinafine and the antiretroviral efavirenz.[14]

-

Targeted Drug Delivery: As a component for click chemistry, 2-ethynylanisole-derived structures can be attached to targeting vectors like antibodies or peptides to create highly specific therapeutic agents.[1]

The anisole portion of the molecule is also significant, as the methoxy group can form crucial hydrogen bonds with protein active sites and its metabolic fate (O-demethylation) can be a key step in drug activation or clearance.

Section 7: Safety and Handling

Proper safety protocols are mandatory when working with 2-ethynylanisole.

-

Hazard Class: Combustible Liquid.

-

Flash Point: 91.1 °C (196.0 °F) - closed cup.

-

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety glasses or goggles, and a lab coat. For operations where aerosols may be generated, a respirator may be required.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 3. 2-エチニルアニソール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-エチニルアニソール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Ethynylanisole/CAS:767-91-9-HXCHEM [hxchem.net]

- 6. 4-Ethynylanisole | 768-60-5 [chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Alkyne - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Ethynyl-2-methoxybenzene: From Historical Synthesis to Modern Applications

Introduction: The Strategic Importance of a Versatile Building Block

1-Ethynyl-2-methoxybenzene, also known as 2-ethynylanisole, is an aromatic terminal alkyne that has emerged as a pivotal building block in synthetic organic chemistry.[1][2][3] Its unique structural arrangement, featuring a nucleophilic ethynyl group positioned ortho to a methoxy substituent, imparts distinct reactivity and conformational properties. This guide provides an in-depth exploration of this compound, tracing its synthetic evolution from classical elimination reactions to modern palladium-catalyzed cross-coupling methodologies. We will dissect the mechanistic underpinnings of these transformations, provide validated experimental protocols, and discuss its application in the synthesis of complex molecular architectures relevant to the pharmaceutical industry. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile reagent.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. The data below serves as a reference for the identification and quality control of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 197 °C (lit.) | [3][4] |

| Density | 1.022 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.5720 (lit.) | [3][4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 160.2, 133.9, 130.1, 120.8, 111.9, 110.6, 83.1, 79.9, 55.8 | [1] |

| ¹H NMR (CDCl₃, Inferred) | δ (ppm): ~7.5 (dd, 1H), ~7.3 (td, 1H), ~6.9 (m, 2H), 3.9 (s, 3H), 3.3 (s, 1H) | N/A |

Note on ¹H NMR: While a directly citable primary source for the complete ¹H NMR spectrum was not identified, the inferred chemical shifts are based on established principles of proton nuclear magnetic resonance spectroscopy and data from analogous structures.[5][6][7]

Part 1: The Evolution of Synthesis

The methodologies for synthesizing this compound have evolved significantly, reflecting broader trends in synthetic organic chemistry. Early methods relied on robust, often harsh, elimination reactions, while contemporary approaches leverage the efficiency and functional group tolerance of transition metal catalysis.

Historical Perspective: The Dehydrohalogenation Route

Prior to the advent of modern cross-coupling reactions, the synthesis of terminal alkynes was dominated by dehydrohalogenation of vicinal or geminal dihalides.[8][9][10][11] This classical approach, while effective, typically requires stoichiometric quantities of a very strong base and can suffer from harsh reaction conditions.

The synthesis of this compound via this pathway commences with a readily available precursor, 2-methoxystyrene (also known as 2-vinylanisole).[12][13][14] The process involves two key transformations:

-

Halogenation of the Alkene: 2-methoxystyrene is treated with a halogen, typically bromine (Br₂), in an inert solvent. This proceeds via an electrophilic addition mechanism to yield the vicinal dibromide, 1-(1,2-dibromoethyl)-2-methoxybenzene.

-

Double Dehydrohalogenation: The resulting dibromide is subjected to a strong base, such as sodium amide (NaNH₂) or potassium hydroxide (KOH) at elevated temperatures.[15] The base abstracts two equivalents of hydrogen bromide (HBr) in a stepwise E2 elimination process to form the alkyne.[9][10]

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like sodium amide is critical to favor the E2 elimination pathway over competing substitution reactions. The use of high temperatures is necessary to overcome the activation energy for the second elimination step, which forms the alkyne from a vinyl halide intermediate and is generally more difficult than the first.

Modern Method: Palladium-Catalyzed Sonogashira Coupling

The discovery of the Sonogashira coupling in 1975 revolutionized alkyne synthesis.[4] This powerful palladium- and copper-co-catalyzed cross-coupling reaction allows for the direct formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide under significantly milder conditions than classical methods.[4]

The preferred modern synthesis of this compound utilizes this reaction, typically starting from 2-iodoanisole and a protected or direct source of acetylene.[4]

Authoritative Grounding - The Catalytic Cycle: The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide (2-iodoanisole). Simultaneously, in the copper cycle, the terminal alkyne is deprotonated by the amine base and forms a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The palladium facilitates the oxidative addition and reductive elimination steps, while copper(I) is crucial for activating the alkyne.

-

Base: An amine base, such as triethylamine or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

-

Acetylene Source: While acetylene gas can be used, it is often more practical and safer to use a protected acetylene equivalent like trimethylsilylacetylene (TMSA). The TMS group is easily removed in a subsequent deprotection step (e.g., with K₂CO₃ in methanol) to reveal the terminal alkyne. This two-step, one-pot procedure is highly reliable.[4]

Part 2: Experimental Protocols

The following protocols are presented as self-validating systems, including reaction setup, purification, and characterization checkpoints.

Protocol 2.1: Modern Synthesis via Sonogashira Coupling (Two-Step, One-Pot)

This procedure describes the coupling of 2-iodoanisole with trimethylsilylacetylene, followed by in-situ deprotection.

Materials & Reagents:

-

2-Iodoanisole

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous NH₄Cl

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodoanisole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous THF and anhydrous TEA. Stir the mixture for 10 minutes at room temperature until the catalysts dissolve.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-iodoanisole starting material is consumed (typically 2-4 hours).

-

Deprotection: Once the coupling is complete, add Methanol (MeOH) to the flask, followed by powdered potassium carbonate (K₂CO₃, 3.0 eq).

-

Deprotection Monitoring: Stir the mixture vigorously at room temperature. Monitor the conversion of the TMS-protected intermediate to the final product by TLC (typically 1-2 hours).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification (Liquid-Liquid): Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.